molecular formula C18H22N2O4S B2687306 4-methoxy-N-{2-[(2-phenylethyl)sulfamoyl]ethyl}benzamide CAS No. 899739-62-9

4-methoxy-N-{2-[(2-phenylethyl)sulfamoyl]ethyl}benzamide

Cat. No.: B2687306
CAS No.: 899739-62-9
M. Wt: 362.44
InChI Key: WJAHFLKYNXLBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-{2-[(2-phenylethyl)sulfamoyl]ethyl}benzamide (CAS 899739-62-9) is a synthetic sulfonamide derivative of the benzamide class with a molecular formula of C18H22N2O4S and a molecular weight of 362.44 g/mol . This compound is of significant interest in medicinal chemistry and pharmacological research, particularly in the field of neuroinflammation. It serves as a key chemical scaffold for the development of novel small-molecule inhibitors that target the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome . The NLRP3 inflammasome is a critical component of the innate immune system, and its overactivation is implicated in the pathogenesis of multiple neurological disorders, including multiple sclerosis (MS) . Research on related hydroxy sulfonamide analogues has demonstrated that this chemical class can selectively inhibit NLRP3 inflammasome activation, leading to dose-dependent suppression of interleukin-1β (IL-1β) release and protection against LPS/ATP-induced cell death in macrophage models . Mechanistic studies indicate that these inhibitors function by specifically interfering with the assembly of the NLRP3 inflammasome complex, notably by blocking the interaction between NLRP3 and the adapter protein ASC . In vivo studies of related compounds have shown efficacy in delaying disease progression and reducing severity in an experimental autoimmune encephalomyelitis (EAE) mouse model of MS, coinciding with reduced IL-1β production and pathogenic Th17 responses . As a building block in chemical synthesis, this compound provides researchers with a versatile intermediate for further structure-activity relationship (SAR) studies aimed at developing more potent and metabolically stable therapeutic candidates for immune-mediated and neurodegenerative diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methoxy-N-[2-(2-phenylethylsulfamoyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-24-17-9-7-16(8-10-17)18(21)19-13-14-25(22,23)20-12-11-15-5-3-2-4-6-15/h2-10,20H,11-14H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAHFLKYNXLBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{2-[(2-phenylethyl)sulfamoyl]ethyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzoyl chloride with 2-phenylethylamine to form 4-methoxy-N-(2-phenylethyl)benzamide. This intermediate is then reacted with sulfamoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and sulfamoyl groups in the compound are susceptible to hydrolysis under specific conditions:

Reaction Type Reagents/Conditions Products Key Observations
Acidic Hydrolysis HCl (6M), reflux, 6–8 hours 4-Methoxybenzoic acid + 2-[(2-phenylethyl)sulfamoyl]ethylamineComplete cleavage of the amide bond; sulfamoyl group remains stable under mild acid.
Basic Hydrolysis NaOH (2M), 80°C, 4 hours Sodium 4-methoxybenzoate + 2-[(2-phenylethyl)sulfamoyl]ethylamineFaster reaction compared to acidic conditions; requires neutralization for isolation.
Sulfamoyl Hydrolysis H2O, prolonged heating 4-Methoxy-N-(2-sulfoethyl)benzamide + phenylethylamineLimited practicality due to harsh conditions; side reactions may occur.

Oxidation Reactions

The sulfur atom in the sulfamoyl group undergoes oxidation, altering its electronic environment:

Reagent Conditions Product Outcome
H2O2 (30%)RT, 12 hours Sulfone derivative (S=O → O=S=O)Increased polarity; confirmed via FTIR (S=O stretch at 1,150 cm⁻¹) .
KMnO4 (acidic)60°C, 3 hours Sulfonic acid derivativeComplete oxidation; product exhibits enhanced water solubility.

Substitution Reactions

The aromatic rings and sulfamoyl group participate in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

Reaction Reagents Position Product
NitrationHNO3/H2SO4, 0°C Benzamide ring (para to methoxy)3-Nitro-4-methoxy derivative
SulfonationH2SO4, SO3, 50°C Phenylethyl ring (meta)Sulfonated side product (minor yield)

Nucleophilic Substitution

The methoxy group is generally inert, but strong nucleophiles (e.g., Grignard reagents) can displace it under high temperatures .

Coupling and Functionalization

The sulfamoyl ethyl chain and benzamide nitrogen enable further derivatization:

Reaction Type Reagents Product Application
Buchwald-Hartwig Pd(dba)2, Xantphos, aryl halide N-arylated derivativesEnhances biological activity (e.g., kinase inhibition) .
Reductive Amination NaBH3CN, aldehyde Secondary amine derivativesImproves membrane permeability for drug design .

Analytical Characterization

Key techniques for monitoring reactions include:

  • NMR : Singlet signals for amide protons (δ 9–10 ppm) and sulfamoyl NH (δ 2.5 ppm) confirm structural integrity .

  • FTIR : Peaks at 1,650 cm⁻¹ (amide C=O) and 1,150 cm⁻¹ (S=O) validate functional groups .

  • HPLC : Used to assess purity (>95% for most derivatives) .

Research Findings

  • Biological Relevance : Analogous sulfamoyl benzamides inhibit enzymes like dihydrofolate reductase and modulate inflammasomes .

  • Stability : The compound is stable under physiological pH but degrades in strong acidic/basic environments .

Scientific Research Applications

Chemistry

4-Methoxy-N-{2-[(2-phenylethyl)sulfamoyl]ethyl}benzamide serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

  • Oxidation : Using agents like potassium permanganate to form sulfonic acids or sulfoxides.
  • Reduction : Employing lithium aluminum hydride to produce amines or alcohols.
  • Substitution Reactions : Facilitating nucleophilic substitutions at the methoxy or sulfamoyl groups .

Biology

The compound is being investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in various physiological processes, including inflammation and cancer progression. The sulfamoyl group enhances its interaction with enzyme active sites, making it a candidate for therapeutic applications .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential against several diseases:

  • Antiviral Activity : Similar compounds have demonstrated broad-spectrum antiviral effects against viruses like HIV and Hepatitis B by increasing intracellular levels of specific proteins that inhibit viral replication .
  • Anti-inflammatory Properties : The compound's ability to inhibit enzymes involved in inflammatory pathways suggests potential applications in treating inflammatory diseases .
  • Cancer Therapy : Its mechanism of action may involve modulating signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer treatment strategies .

Case Study 1: Antiviral Activity

A derivative of the benzamide class was synthesized and tested for anti-HBV activity. The study found that the compound significantly inhibited HBV replication in vitro and showed favorable pharmacokinetic profiles in animal models. This highlights the potential of benzamide derivatives as antiviral agents .

Case Study 2: Enzyme Inhibition

Research on similar sulfamoyl derivatives revealed their effectiveness in inhibiting specific enzymes linked to cancer progression. The compounds were evaluated for their IC50 values against various cancer cell lines, demonstrating promising results that warrant further investigation into their clinical applications .

Mechanism of Action

The mechanism of action of 4-methoxy-N-{2-[(2-phenylethyl)sulfamoyl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Table 1 summarizes key analogues from :

Compound ID Substituent (R) Melting Point (°C) Key Spectral Features (1H NMR)
11 (Target) 4-Methoxybenzamide 176–177 δ 10 ppm (amide NH), δ 2.5 ppm (SO2NH)
12 4-Methylbenzamide 181–182 δ 10.1 ppm (amide NH), δ 2.6 ppm (SO2NH)
13 Benzamide 110–111 δ 9.9 ppm (amide NH), δ 2.4 ppm (SO2NH)
14 4-Chlorobenzamide 160–161 δ 10.2 ppm (amide NH), δ 2.7 ppm (SO2NH)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methoxy group (Compound 11) reduces melting point compared to electron-withdrawing chloro (Compound 14) due to decreased polarity .
  • Spectral Shifts : Amide NH signals (δ ~10 ppm) remain consistent, while sulfonamide NH (δ 2.4–2.7 ppm) shifts slightly with substituent electronegativity .
Glucokinase Activation

Sulfamoyl benzamides (e.g., Compounds 6, 7, 8, 10 in ) exhibit H-bond interactions with Arg63 in glucokinase (distance: 3.1–3.4 Å), critical for allosteric activation.

PD-L1 Inhibition

In , sulfamoyl benzamides with halogenated aryl groups (e.g., 5-chloro, 4-fluoro) show >50% PD-L1 inhibition. Compound 30 (57.15% inhibition) features a salicylamide scaffold, suggesting that electron-withdrawing substituents improve activity. The target compound’s methoxy group, being electron-donating, may reduce binding affinity compared to halogenated analogues .

Antioxidant Activity

Methoxy-substituted benzamides (e.g., H10 in ) exhibit 87.7% inhibition of lipid peroxidation, outperforming hydroxyl-substituted analogues (A8: 86.6%). The target compound’s sulfamoyl group may further enhance radical scavenging, though this requires experimental validation .

Biological Activity

4-Methoxy-N-{2-[(2-phenylethyl)sulfamoyl]ethyl}benzamide is a compound that has garnered attention due to its unique structural features, particularly the presence of methoxy and sulfamoyl groups. These functional groups are believed to enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C18H22N2O4S. The compound is characterized by a methoxy group (-OCH3) and a sulfamoyl group (-SO2NH2), which contribute to its solubility and interaction with biological targets.

Property Value
Molecular Weight362.44 g/mol
IUPAC Name4-methoxy-N-[2-(2-phenylethylsulfamoyl)ethyl]benzamide
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The sulfamoyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. This is particularly relevant in the context of anti-inflammatory and anticancer therapies.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Anticancer Potential

The compound's ability to inhibit specific enzymes may extend to cancer treatment. Benzamide derivatives have been investigated for their efficacy against various cancer types by targeting critical pathways involved in tumor growth and survival. For example, the inhibition of dihydrofolate reductase (DHFR) has been linked to the anticancer effects observed in other benzamide derivatives .

Case Studies and Research Findings

  • Antiviral Screening : A study screened various benzamide derivatives for their antiviral effects against HBV, highlighting the role of structural modifications in enhancing activity. While specific data on this compound was not included, the findings suggest that similar compounds could exhibit significant antiviral properties through mechanisms involving A3G modulation .
  • Enzyme Inhibition Studies : Research into related compounds has demonstrated that modifications in the sulfamoyl group can significantly affect enzyme binding affinity and inhibition kinetics. These studies provide a framework for predicting the biological activity of this compound based on its chemical structure.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-methoxy-N-{2-[(2-phenylethyl)sulfamoyl]ethyl}benzamide, and how can purity be ensured?

The compound is synthesized via coupling reactions using 4-methoxybenzoic acid and 2-amino-N-(2-phenylethyl)ethanesulfonamide.HCl in anhydrous acetonitrile (ACN) with 1,1'-carbonyldiimidazole (CDI) as the coupling agent and N,N-diisopropylethylamine (DIPEA) as the base. Post-reaction, purification is achieved via silica gel column chromatography (eluent: ethyl acetate/hexane mixtures), followed by recrystallization to obtain a white solid . Purity is confirmed by melting point analysis , ¹H/¹³C NMR , FT-IR , and mass spectrometry (MS) .

Q. How is cytotoxicity evaluated for this compound, and what cell lines are typically used?

Cytotoxicity is assessed using the MTT assay in human cancer cell lines such as SH-SY5Y (neuroblastoma) , MDA-MB-231 (breast cancer) , and Panc1 (pancreatic cancer) . Cells are treated with varying concentrations (e.g., 10–100 µM) for 24–72 hours. Post-treatment, MTT solution is added, and formazan crystals are dissolved in DMSO. Absorbance is measured at 570 nm (reference: 630 nm) to calculate cell viability .

Q. What spectroscopic techniques validate the structural integrity of this benzamide derivative?

¹H/¹³C NMR confirms the presence of key functional groups (e.g., methoxy protons at δ ~3.8 ppm, sulfonamide NH at δ ~7.5 ppm). FT-IR identifies characteristic peaks (e.g., sulfonamide S=O at ~1150–1350 cm⁻¹, amide C=O at ~1650 cm⁻¹). High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

SAR studies involve synthesizing analogs with modified substituents (e.g., replacing methoxy with methyl, chloro, or fluoro groups) and evaluating their cytotoxicity. For example:

  • 4-Methyl analogs (e.g., compound 12) show altered lipophilicity, impacting cellular uptake .
  • 4-Chloro derivatives (e.g., compound 14) may enhance electrophilicity, influencing protein binding .
    Biological assays (MTT, Western blot) and logP calculations (via HPLC) correlate structural changes with activity .

Q. How can contradictions in biological data (e.g., variable IC₅₀ values across studies) be resolved?

Discrepancies may arise from differences in cell line sensitivity , assay protocols , or compound purity . Mitigation strategies include:

  • Standardizing assay conditions (e.g., incubation time, serum concentration).
  • Validating compound purity via HPLC (>95%) and elemental analysis .
  • Replicating experiments with positive controls (e.g., doxorubicin) .

Q. What advanced techniques elucidate the compound’s interaction with intracellular targets?

Western blotting identifies downstream protein modulation (e.g., apoptosis markers like caspase-3 or Bcl-2). Molecular docking predicts binding affinity to targets such as tubulin or kinases , guided by crystallographic data from structurally related compounds (e.g., 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide) . Surface plasmon resonance (SPR) quantifies binding kinetics in real time .

Q. How can the compound’s metabolic stability and pharmacokinetic profile be assessed preclinically?

  • In vitro metabolic stability : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS .
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis .
  • Pharmacokinetic modeling : Administer intravenously/orally to rodents and measure Cmax , t₁/₂ , and AUC .

Q. What strategies enhance solubility and bioavailability for in vivo studies?

  • Salt formation : Use hydrochloride or sodium salts.
  • Nanoparticle encapsulation : Employ PLGA nanoparticles to improve aqueous dispersion.
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) .

Methodological Considerations for Experimental Design

Q. How to design a robust SAR study integrating computational and experimental data?

Virtual screening : Use AutoDock Vina or Schrödinger Suite to prioritize analogs with favorable docking scores.

Synthesis : Follow protocols in with modifications for substituent diversity.

Assays : Pair MTT cytotoxicity with flow cytometry (apoptosis/cycle analysis) and kinase inhibition assays .

Data integration : Apply multivariate regression to link structural descriptors (e.g., Hammett σ, π) with bioactivity .

Q. What analytical techniques resolve structural ambiguities in sulfonamide-containing derivatives?

  • X-ray crystallography : Determines absolute configuration (e.g., compound 3 in ).
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, resolving overlapping signals.
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics with target proteins .

Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight403.48 g/mol
Melting Point121–123°C
logP (Predicted)2.8 (via HPLC)
Solubility (PBS, pH 7.4)12 µM (enhanced via cyclodextrins)

Q. Table 2. Cytotoxicity Data (Example)

Cell LineIC₅₀ (µM)Assay DurationReference
SH-SY5Y28.448 h
MDA-MB-23145.772 h
Panc167.272 h

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.